3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile
Overview
Description
3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile is a chemical compound with the molecular formula C88H96N6 . It has a molecular weight of 1237.77 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with four carbazole units attached to a phthalonitrile core . The InChI code for this compound is1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)68(50-90)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(77)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 1237.7 g/mol . It is a solid at room temperature . The compound has a XLogP3-AA value of 27, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors .Scientific Research Applications
Photocatalyst in Photosynthesis
4CzPN-Bu has been used as a photocatalyst in the photosynthesis of dihydropyrano [2,3-c]pyrazole scaffolds via a proton-coupled electron transfer process . This method is green, uses little energy, and safeguards the environment .
Donor-Acceptor Fluorophore
4CzPN-Bu is a novel donor-acceptor (D-A) fluorophore with interesting photovoltaic properties . It provides organic chemists access to a wider range of photocatalysts .
Photocatalytic Transformations
4CzPN-Bu has emerged as a powerful organophotocatalyst since 2016 . Its excellent redox window, good chemical stability, and broad applicability make it an attractive metal-free photocatalyst .
Triplet Photosensitizer
4CzPN-Bu can be used as a heavy-atom-free triplet photosensitizer . It harnesses its thermally active triplet energy to realize visible-to-ultraviolet photon up-conversion via triplet-triplet annihilation (TTA) .
Single Electron Transfer
The photoactivated 4CzPN-Bu organocatalyst is found to be more efficient for single electron transfer without any organic base for the radical reaction . It is stable and recyclable for further reaction transformations .
Green Organic Synthesis
4CzPN-Bu is used in the development of clean, economical, and efficient chemical processes, attracting extensive interest from both academia and industry . It is a powerful tool for the rapid construction of complicated organic molecules due to the formation of versatile open shell reactive species .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
3,4,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)68(50-90)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(77)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVGTCJGWUABRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4C#N)C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H96N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1237.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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